molecular formula C19H23NO4 B5614745 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5614745
M. Wt: 329.4 g/mol
InChI Key: GZCRMQITMXYQEZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide is a chemical compound with the molecular formula C12H17NO3. It is also known by other names such as N-Acetyl-3,4-dimethoxyphenethylamine and N-Acetylhomoveratrylamine. This compound is characterized by its molecular weight of 223.2683 g/mol and CAS Registry Number 6275-29-2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylphenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, this compound is utilized to study the effects of methoxyphenyl groups on biological systems. It can be used as a probe to investigate enzyme activities and receptor interactions.

Medicine: . Its structural similarity to certain neurotransmitters makes it a candidate for the development of new therapeutic agents.

Industry: In the industry, this compound is used in the manufacture of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

  • N-(3,4-dimethoxyphenethyl)acetamide

  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific structural features, such as the presence of the 3-methylphenoxy group. This structural variation can lead to different biological activities and chemical properties compared to its similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14-5-4-6-16(11-14)24-13-19(21)20-10-9-15-7-8-17(22-2)18(12-15)23-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCRMQITMXYQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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